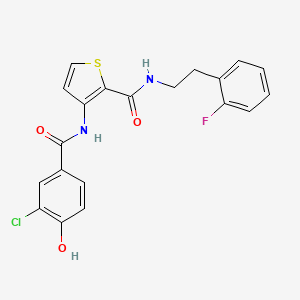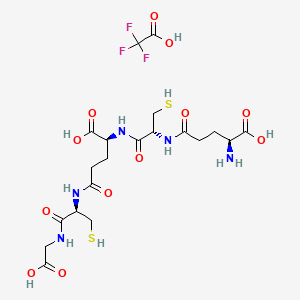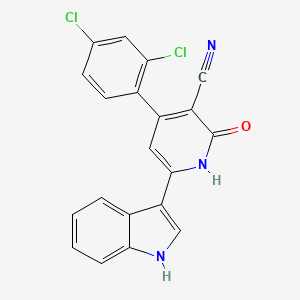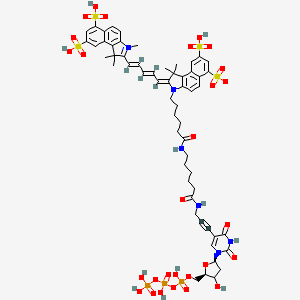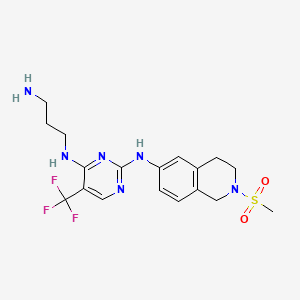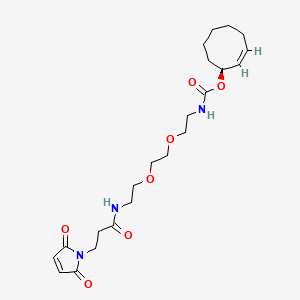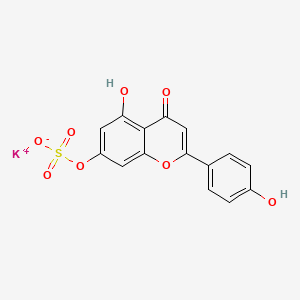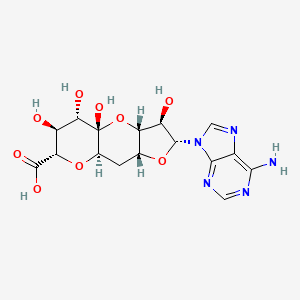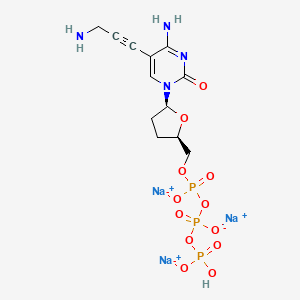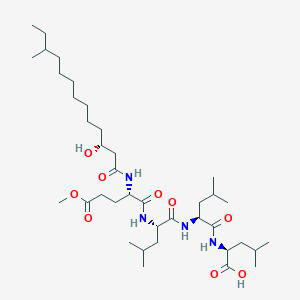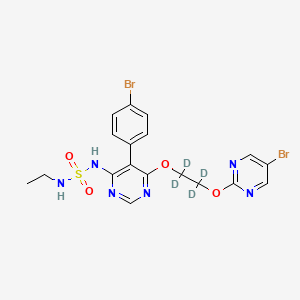
N-Despropyl Macitentan-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Despropyl Macitentan-d4 is a deuterated form of N-Despropyl Macitentan. It is a stable isotope-labeled compound, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer in drug metabolism and pharmacokinetics studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Despropyl Macitentan-d4 involves the deuteration of N-Despropyl Macitentan. The process typically includes the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and catalysts to achieve high yields and purity. The production is carried out under stringent quality control to ensure the consistency and reliability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Despropyl Macitentan-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogs.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated analogs .
Applications De Recherche Scientifique
N-Despropyl Macitentan-d4 is widely used in scientific research, including:
Chemistry: As a tracer in studying reaction mechanisms and pathways.
Biology: In metabolic studies to track the distribution and breakdown of drugs.
Medicine: In pharmacokinetics to understand drug absorption, distribution, metabolism, and excretion.
Industry: In the development of new drugs and therapeutic agents
Mécanisme D'action
N-Despropyl Macitentan-d4 exerts its effects by acting as a tracer in various biochemical and pharmacological studies. The deuterium atoms in the compound allow for precise tracking and quantification using techniques such as mass spectrometry. This helps in understanding the molecular targets and pathways involved in drug metabolism and action .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Despropyl Macitentan: The non-deuterated form of the compound.
Macitentan: The parent compound used in the treatment of pulmonary arterial hypertension.
Aprocitentan: Another endothelin receptor antagonist with similar applications
Uniqueness
N-Despropyl Macitentan-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it a valuable tool in drug development and pharmacokinetics research .
Propriétés
Formule moléculaire |
C18H18Br2N6O4S |
|---|---|
Poids moléculaire |
578.3 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-N-(ethylsulfamoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H18Br2N6O4S/c1-2-25-31(27,28)26-16-15(12-3-5-13(19)6-4-12)17(24-11-23-16)29-7-8-30-18-21-9-14(20)10-22-18/h3-6,9-11,25H,2,7-8H2,1H3,(H,23,24,26)/i7D2,8D2 |
Clé InChI |
PIJUSICWAKBTEZ-OSEHSPPNSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)NCC |
SMILES canonique |
CCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


